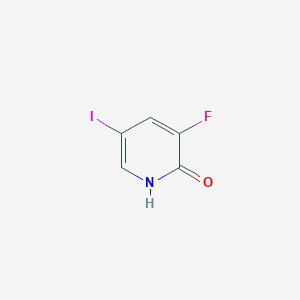

3-Fluoro-2-hydroxy-5-iodopyridine

Description

3-Fluoro-2-hydroxy-5-iodopyridine is a halogenated pyridine derivative characterized by a fluorine atom at position 3, a hydroxyl group at position 2, and an iodine atom at position 4. This compound’s unique substitution pattern confers distinct electronic, steric, and solubility properties, making it a candidate for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C5H3FINO |

|---|---|

Molecular Weight |

238.99 g/mol |

IUPAC Name |

3-fluoro-5-iodo-1H-pyridin-2-one |

InChI |

InChI=1S/C5H3FINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) |

InChI Key |

ONQHMUYQFHVHPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodopyridin-2(1H)-one typically involves the halogenation of pyridine derivatives. One common method is the direct iodination of 3-fluoropyridin-2(1H)-one using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of 3-Fluoro-5-iodopyridin-2(1H)-one may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 5-position is highly reactive in cross-coupling reactions due to its polarizable nature and favorable leaving-group properties.

Key Examples:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF, 80°C | 3-Fluoro-2-hydroxy-5-arylpyridine | 72–85% | |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, amine, Cs₂CO₃, 100°C | 5-Amino-3-fluoro-2-hydroxypyridine | 68% |

-

Mechanism: The iodine undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate that reacts with nucleophiles (e.g., boronic acids or amines) to form C–C or C–N bonds .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine at the 3-position activates the pyridine ring for NAS at the 2- and 4-positions.

Notable Reactions:

-

Hydroxylation:

Hydrolysis of 2,5-difluoro-4-iodopyridine in acetic acid/water (reflux) replaces the 2-fluoro group with a hydroxyl group, yielding the title compound in 99% yield . -

Fluorine Displacement:

Fluorine can be substituted under harsh conditions (e.g., KOH/EtOH, 120°C), but its strong electron-withdrawing effect typically reduces NAS feasibility compared to iodine .

Oxidation

The hydroxyl group at the 2-position can be oxidized to a ketone using MnO₂ or DDQ, though overoxidation to carboxylic acids is possible under stronger conditions (e.g., KMnO₄).

Reduction

-

Hydrogenation:

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, but regioselectivity is influenced by the iodine substituent.

Halogen Exchange Reactions

The iodine atom participates in halogen-exchange reactions, such as Ullmann-type couplings , to introduce bromine or chlorine using Cu catalysts.

Complexation and Chelation

The hydroxyl and fluorine groups enable coordination with metals (e.g., BF₃), forming stable complexes used in catalysis or materials science .

Mechanistic Considerations

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-2-hydroxy-5-iodopyridine can be synthesized through various methods, often involving the modification of pyridine derivatives. The compound's synthesis typically involves halogenation and hydroxylation reactions, which can be optimized to improve yields and reduce the use of hazardous reagents. For instance, one optimized synthesis method reported a yield increase from 3.6% to 29.4% by utilizing different starting materials and avoiding palladium catalysts .

Biological Applications

2.1 Antiviral Activity

Research indicates that compounds similar to 3-Fluoro-2-hydroxy-5-iodopyridine may exhibit antiviral properties, particularly against influenza viruses. Studies have shown that certain pyridine derivatives can inhibit the endonuclease activity of influenza A viruses, which is crucial for viral replication . The inhibition of this enzyme could lead to the development of new antiviral agents that are effective against resistant strains.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies have demonstrated that pyridine derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, modifications to the pyridine structure can enhance its lipophilicity, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

2.3 Anti-inflammatory Effects

Preliminary studies suggest that 3-Fluoro-2-hydroxy-5-iodopyridine may play a role in modulating inflammatory responses. Compounds with similar structural characteristics have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

Table 1: Comparative Biological Activities of Pyridine Derivatives

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-Fluoro-5-hydroxypyridine (CAS 55758-32-2)

- Structure : Fluorine at position 2, hydroxyl at position 5.

- Key Differences : Lack of iodine reduces molecular weight (MW = 129.10 g/mol vs. ~253.98 g/mol for 3-Fluoro-2-hydroxy-5-iodopyridine) and steric hindrance.

- Implications : Improved solubility in polar solvents due to the absence of iodine’s hydrophobic effects. The hydroxyl group’s position (5 vs. 2) alters hydrogen-bonding interactions and acidity .

2-Fluoro-3-iodopyridine (CAS 113975-22-7)

- Structure : Fluorine at position 2, iodine at position 3.

- Key Differences : Missing hydroxyl group reduces hydrogen-bonding capacity. Iodine’s position (3 vs. 5) modifies steric effects and electronic distribution.

- Implications : Higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s accessibility at position 3 .

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS 1261365-53-0)

- Structure : Triflate group at position 2, fluorine at 3, iodine at 5.

- Key Differences : Triflate (electron-withdrawing) replaces hydroxyl, enhancing electrophilicity at position 2.

- Implications : Acts as a versatile intermediate for nucleophilic substitutions (e.g., forming ethers or amines) .

Anti-HIV Halogenated Pyrimidines (e.g., FddIUrd)

- Structure : 5-Iodo derivatives of 3'-fluoro-2',3'-dideoxyuridine (FddUrd).

- Comparison : FddIUrd (5-iodo analog) showed anti-HIV-1 ED50 ≈ 0.2–0.4 µM but lower selectivity (SI ≈ 1,408) compared to chloro/bromo analogs.

- Implications : Iodine’s size may hinder target specificity, reducing therapeutic windows. The hydroxyl group in 3-Fluoro-2-hydroxy-5-iodopyridine could mitigate toxicity by altering metabolism .

Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine, FdUrd)

- Structure : Fluorine at position 5, deoxyribose backbone.

- Comparison : FdUrd’s toxicity arises from RNA incorporation and thymidylate synthase inhibition.

Physicochemical Properties

| Property | 3-Fluoro-2-hydroxy-5-iodopyridine | 2-Fluoro-5-hydroxypyridine | 2-Fluoro-3-iodopyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~253.98 | 129.10 | 222.99 |

| LogP (Predicted) | ~1.8 | ~0.5 | ~2.2 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 0 |

| Key Reactivity | Iodine substitution, H-bonding | H-bonding | Iodine substitution |

- Solubility: The hydroxyl group in 3-Fluoro-2-hydroxy-5-iodopyridine enhances water solubility compared to non-hydroxylated analogs like 2-Fluoro-3-iodopyridine.

- Reactivity : Iodine at position 5 facilitates regioselective cross-coupling, while fluorine at position 3 stabilizes the ring via electron withdrawal .

Biological Activity

3-Fluoro-2-hydroxy-5-iodopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antiviral activities, along with synthesis methods and structure-activity relationships (SAR).

3-Fluoro-2-hydroxy-5-iodopyridine has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFINO |

| Molecular Weight | 222.99 g/mol |

| CAS Number | 757950-13-3 |

| Purity | >98% |

The compound is characterized by a pyridine ring substituted with fluorine, iodine, and a hydroxyl group, which influences its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. A study highlighted that compounds with similar structures to 3-Fluoro-2-hydroxy-5-iodopyridine showed moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis) .

In vitro studies indicated that certain derivatives exhibited IC values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition . The presence of the hydroxyl group in 3-Fluoro-2-hydroxy-5-iodopyridine may enhance its solubility and bioavailability, contributing to its efficacy against tumor cells.

Antibacterial Activity

The antibacterial activity of 3-Fluoro-2-hydroxy-5-iodopyridine has been evaluated against various bacterial strains. Compounds with similar halogenated pyridine structures were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise in antiviral applications. Studies have suggested that pyridine derivatives can exhibit activity against respiratory syncytial virus (RSV), with some compounds demonstrating good binding affinity to human serum proteins, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of 3-Fluoro-2-hydroxy-5-iodopyridine is influenced significantly by its structural components:

- Fluorine Substitution : The presence of fluorine is known to enhance lipophilicity and metabolic stability.

- Hydroxyl Group : This group contributes to increased solubility and potential hydrogen bonding interactions with biological targets.

- Iodine Atom : Iodine can increase the compound's overall molecular weight and influence its electronic properties, which may be beneficial for binding interactions.

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives for their anticancer properties. One derivative exhibited an IC value of 50 nM against a specific cancer cell line, underscoring the potential therapeutic applications of halogenated pyridines . Another study focused on the anti-inflammatory properties of related compounds, revealing that modifications at the 2-position significantly affected their biological activity .

Q & A

Q. What computational tools predict the stability of 3-Fluoro-2-hydroxy-5-iodopyridine in aqueous solutions?

- Methodological Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) model hydrolysis susceptibility. The 2-hydroxy group is prone to oxidation; thus, storage under inert atmosphere (N₂) at -20°C in amber vials is recommended. Experimental validation via accelerated stability studies (40°C/75% RH for 14 days) aligns with these predictions .

Application-Oriented Questions

Q. What role does 3-Fluoro-2-hydroxy-5-iodopyridine play in designing kinase inhibitors?

- Methodological Answer : The iodine atom serves as a versatile handle for radioisotope labeling (¹²⁵I/¹³¹I) in PET imaging probes, while the fluorine enhances membrane permeability. In kinase assays, incorporate the compound into ATP-binding site mimics and evaluate inhibition via fluorescence polarization (FP) assays .

Q. How can this compound be utilized in metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The hydroxy and iodo groups enable coordination to transition metals (e.g., Cu or Pd). Synthesize MOFs via solvothermal methods (DMF, 120°C) and characterize BET surface area. Test catalytic efficiency in C-C coupling reactions, comparing turnover numbers (TON) with non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.